molecular formula C13H22O B1366638 (+)-theaspirane a CAS No. 66537-39-1

(+)-theaspirane a

Cat. No.: B1366638
CAS No.: 66537-39-1
M. Wt: 194.31 g/mol
InChI Key: GYUZHTWCNKINPY-WCQYABFASA-N
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Description

Historical Context of Research on Norisoprenoid Spiroethers

The exploration of norisoprenoids dates back to the late 19th century, with the synthesis of β-ionone in 1893 marking a pivotal moment in the study of this compound class. scribd.com However, the specific subgroup of norisoprenoid spiroethers, to which theaspirane (B1216395) belongs, came into focus much later. Theaspirane was first identified as a naturally occurring substance contributing to the characteristic aroma of raspberry, yellow passion fruit, and tea. jst.go.jpoup.comebi.ac.uk This discovery spurred interest within the scientific community, leading to numerous investigations aimed at its chemical synthesis and the elucidation of its properties. jst.go.jpoup.com Early synthetic routes were often complex and lacked stereoselectivity, presenting significant challenges to researchers. mdpi.com Over the years, synthetic methodologies have evolved, with initial efforts focusing on achieving the synthesis from precursors like β-ionone through various chemical reductions and transformations. jst.go.jpoup.com

Significance of (+)-Theaspirane a in Chemical and Biological Sciences

The significance of theaspirane lies in its multifaceted role as both a key fragrance and flavor molecule and a semiochemical. It is a C13 norisoprenoid recognized for its unique spirocyclic structure and its contribution to the pleasant, tea-like, and fruity aromas of numerous plants, including tea (Camellia sinensis), grapes (Vitis), and passion fruit. smolecule.comontosight.aifoodb.ca Its distinctive scent profile has made it a valuable ingredient in the fragrance industry. smolecule.compellwall.com

Beyond its sensory properties, specific stereoisomers of theaspirane have demonstrated considerable biological importance. Notably, the (2R,5S)-theaspirane isomer has been identified as a kairomone for the banana weevil (Cosmopolites sordidus). mdpi.comresearchgate.net A kairomone is a chemical signal that benefits the receiving organism, and in this case, (2R,5S)-theaspirane attracts the weevil to senesced banana leaves. mdpi.comresearchgate.net This finding is of high significance in agricultural science, presenting new opportunities for developing eco-friendly pest control strategies. mdpi.com

Preliminary in-vitro studies have also suggested other potential biological activities for theaspirane, including anti-inflammatory, neuroprotective, and anti-cancer properties. smolecule.comontosight.ai However, it is crucial to note that this research is in its early stages, and further in-vivo studies and clinical trials are necessary to validate these potential effects. smolecule.com

Overview of Current Research Trajectories and Gaps

Current research on theaspirane is largely focused on the development of efficient, cost-effective, and environmentally sustainable synthetic methods. mdpi.com There is a particular emphasis on enantioselective synthesis to produce specific, biologically active isomers like (2R,5S)-theaspirane. mdpi.com Modern approaches incorporate principles of green chemistry, such as the use of microwave-assisted reactions and enzymatic resolutions, to reduce reaction times, minimize hazardous waste, and improve yields and purity. mdpi.comscilit.comresearchgate.net

Despite the progress made, several research gaps remain. A primary gap is the incomplete understanding of the precise biosynthetic pathways of theaspirane in plants. ontosight.ai While it is known to be a carotenoid derivative, the exact enzymatic steps are not fully elucidated. ontosight.ai Furthermore, while preliminary studies are promising, there is a significant need for comprehensive research to explore and confirm the potential antioxidant, anti-inflammatory, and other health-related benefits of theaspirane. smolecule.comontosight.ai Another area for future investigation involves field validation of (2R,5S)-theaspirane in pest management systems and its potential integration with other semiochemicals for enhanced efficacy. mdpi.com

Data Tables

Table 1: Chemical Properties of Theaspirane

PropertyValueSource
Molecular Formula C₁₃H₂₂O smolecule.com
Molecular Weight 194.32 g/mol smolecule.com
IUPAC Name 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene ebi.ac.uk
Class Norisoprenoid, Spiroether ebi.ac.uksmolecule.com
Appearance Colorless to pale yellow liquid ontosight.ai
Odor Profile Tea-like, fresh, woody, fruity-berry pellwall.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUZHTWCNKINPY-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)C(=CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2(O1)C(=CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66537-39-1
Record name Theaspirane A, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066537391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THEASPIRANE A, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NXN11I9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution Research

Investigation of Plant Sources and Species-Specific Distribution

Scientific investigations have identified (+)-theaspirane a in numerous botanical sources, highlighting its widespread yet species-specific distribution.

Theaspirane (B1216395) is a recognized volatile constituent in tea (Camellia sinensis). nih.govontosight.aiacs.orgpellwall.comthegoodscentscompany.comfraterworks.com Its presence contributes to the characteristic aroma of tea. acs.orgpellwall.comfraterworks.com Studies have shown that the concentration and isomeric composition of theaspirane can vary among different tea varieties and are influenced by processing methods, such as the re-rolling treatment in black tea fermentation which can increase the levels of theaspirane. mdpi.com Research on various tea chemotypes has aimed to understand the enantiomeric distribution of terpenoids, including theaspirane isomers. thegoodscentscompany.com Theaspirone, a related compound, is considered a key flavor component of black tea. researchgate.net

Theaspirane is a significant aroma compound in several fruit species, contributing to their distinct flavor profiles.

Rubus idaeus (Raspberry): Theaspirane has been identified as a volatile component in raspberries. nih.govnih.govresearchgate.netfrontiersin.org Quantitative analyses have detected Theaspirane A and Theaspirane B in raspberry fruit. nih.govresearchgate.net It is considered one of the major aroma-active compounds in this fruit. researchgate.net

Passiflora edulis (Passion Fruit): This compound is found in passion fruit and contributes to its complex aroma. nih.govontosight.airesearchgate.netmdpi.com Studies on yellow passion fruit (Passiflora edulis f. flavicarpa) have identified theaspirane among its volatile constituents. dss.go.th Research has reported the concentration of theaspirane in passion fruit purée to be 15.40 ± 0.90 µg/L. researchgate.netmdpi.com

Vitis vinifera (Grape): Theaspirane is a known component of grapes and the resulting wine. ontosight.ainih.govopenagrar.demdpi.comresearchgate.net Its concentration can be influenced by the grape variety and the stage of maturity. nih.gov For instance, in some red grape cultivars, theaspirane levels show an upward trend during ripening. nih.gov It has been identified in Riesling wines and is thought to be formed from carotenoid precursors in the grapes. openagrar.de In some Albariño wines, theaspirane was found exclusively in those from the north. csic.es

Beyond tea and common fruits, theaspirane has been identified in a variety of other plants.

Baccharis dracunculifolia : Theaspirane has been reported as a constituent of the essential oil of this Brazilian plant. nih.govthegoodscentscompany.comthegoodscentscompany.comresearchgate.net Analysis of the oil has shown the presence of both Theaspirane A and Theaspirane B. thegoodscentscompany.comcore.ac.uk

Genista tridentata : Research on the essential oils of this species has identified both cis- and trans-theaspirane as major components. mdpi.comencyclopedia.pubnih.govresearchgate.netuevora.pt One study reported concentrations of 27% for cis-theaspirane and 22% for trans-theaspirane. uevora.pt

Musa spp. (Banana): In senesced leaves of the host banana plant, (2R,5S)-theaspirane has been identified as the principal active kairomone for the banana weevil, Cosmopolites sordidus. nih.govcarta-evidence.orgresearchgate.netnih.govreading.ac.ukresearchgate.net

Research in Fruit Matrices (e.g., Rubus idaeus, Passiflora edulis, Vitis vinifera)

Analysis of Isomeric Distribution in Natural Extracts

Theaspirane possesses two stereocenters, leading to the existence of four possible stereoisomers. nih.govgoogle.com Research has focused on determining the distribution of these isomers in various natural sources.

The enantiomeric distribution of theaspirane varies significantly depending on the natural source. google.com In senesced banana leaves, the electrophysiologically active isomer that acts as a kairomone for the banana weevil was identified as (2R,5S)-theaspirane. nih.govcarta-evidence.orgresearchgate.netnih.govreading.ac.ukresearchgate.net In yellow passion fruit, a nearly racemic distribution of Theaspirane A was observed. dss.go.th The different stereoisomers can be resolved using techniques like preparative gas chromatography with chiral columns. oup.com

Both cis- and trans-isomers of theaspirane are found in nature. In Genista tridentata, for example, both cis-theaspirane and trans-theaspirane have been reported as main components of its essential oil. mdpi.comencyclopedia.pubnih.govresearchgate.netuevora.pt Theaspirane A and Theaspirane B have been noted in raspberry. nih.govresearchgate.net

Data Tables

Table 1: Presence of Theaspirane in Various Plant Species

Botanical NameCommon NamePlant PartReference(s)
Camellia sinensisTeaLeaves nih.gov, ontosight.ai, acs.org, pellwall.com, thegoodscentscompany.com, mdpi.com, fraterworks.com
Rubus idaeusRaspberryFruit nih.gov, nih.gov, researchgate.net, frontiersin.org, researchgate.net
Passiflora edulisPassion FruitFruit nih.gov, researchgate.net, ontosight.ai, dss.go.th, mdpi.com
Vitis viniferaGrapeFruit, Wine nih.gov, openagrar.de, ontosight.ai, mdpi.com, researchgate.net, csic.es
Baccharis dracunculifolia-Essential Oil nih.gov, thegoodscentscompany.com, thegoodscentscompany.com, core.ac.uk, researchgate.net
Genista tridentataPrickled Broom- mdpi.com, encyclopedia.pub, nih.gov, researchgate.net, uevora.pt
Musa spp.BananaSenesced Leaves nih.gov, carta-evidence.org, researchgate.net, , nih.gov, reading.ac.uk, researchgate.net

Table 2: Reported Isomeric Forms of Theaspirane in Natural Sources

Plant SpeciesIsomer(s) ReportedReference(s)
Musa spp.(2R,5S)-theaspirane nih.gov, carta-evidence.org, researchgate.net, , nih.gov, reading.ac.uk, researchgate.net
Genista tridentatacis-theaspirane, trans-theaspirane mdpi.com, encyclopedia.pub, nih.gov, researchgate.net, uevora.pt
Passiflora edulisTheaspirane A (nearly racemic), Theaspirane B dss.go.th
Rubus idaeusTheaspirane A, Theaspirane B nih.gov, researchgate.net
Baccharis dracunculifoliaTheaspirane A, Theaspirane B thegoodscentscompany.com, core.ac.uk

Occurrence of this compound and Other Stereoisomers

Environmental and Ecological Contexts of Natural Production

Theaspirane, a norisoprenoid compound, is a naturally occurring volatile organic compound (VOC) found in a variety of plants. chemicalbook.comontosight.ainih.gov Its presence has been reported in tea (Camellia sinensis), grapes (Vitis vinifera), raspberries (Rubus idaeus), passion fruit, and quince, among others. chemicalbook.comontosight.ai The compound is known for its complex aroma, often described as fruity, woody, and sweet, with tea-like and camphoraceous notes. chemicalbook.com Theaspirane is formed from the degradation of carotenoids. chemicalbook.com

Biotic and Abiotic Factors Influencing Natural Abundance

The production and emission of this compound are influenced by a variety of both living (biotic) and non-living (abiotic) environmental factors. These factors can significantly impact the concentration of the compound in plants.

Biotic Factors:

Herbivory: Insect feeding can trigger the release of a blend of volatile compounds, including theaspirane, as part of the plant's defense mechanism. mdpi.com These herbivore-induced plant volatiles (HIPVs) can act as a distress signal to the plant and attract natural enemies of the herbivores. mdpi.com For instance, the banana weevil (Cosmopolites sordidus) is attracted to this compound found in senesced banana leaves. mdpi.comresearchgate.net

Developmental Stage: The concentration of theaspirane can vary depending on the developmental stage of the plant material. Studies on banana plants have shown that senesced (dried) leaves are particularly attractive to the banana weevil due to the release of this compound. researchgate.netnih.gov

Abiotic Factors:

Drought Stress: Mild drought conditions have been shown to increase the levels of certain volatile compounds, including ketones like theaspirane, in tea leaves (Camellia sinensis). nih.gov This suggests that water stress can stimulate the metabolic pathways leading to the production of this compound. nih.govpjoes.com

Light Exposure: UV-B irradiation can influence the metabolism of carotenoids, which are the precursors of theaspirane. frontiersin.org Changes in carotenoid content due to light stress can, in turn, affect the production of theaspirane and other apocarotenoids. frontiersin.org

Geographic Location and Climate: The chemical composition of volatile fractions in plants, including the presence of theaspirane, can vary significantly based on the geographical region and its associated climatic conditions. A study on olive trees (Olea europaea) grown in Mediterranean and arid regions of Algeria revealed qualitative and semi-quantitative variations in their volatile profiles, with theaspirane II being a notable compound in the Mediterranean samples. acgpubs.org

Table 1: Factors Influencing this compound Abundance

FactorTypeEffect on this compound AbundancePlant Species Example
Insect HerbivoryBioticInduction of release as a defense mechanismRoses (attracting predators of herbivores) mdpi.com
Plant SenescenceBioticIncreased emission from aging tissuesBanana (Musa spp.) researchgate.netnih.gov
Drought StressAbioticIncreased production in leavesTea (Camellia sinensis) nih.gov
UV-B RadiationAbioticPotential alteration of precursor (carotenoid) metabolismPeach (Prunus persica) frontiersin.org
Geographic ClimateAbioticVariation in concentration based on environmental conditionsOlive (Olea europaea) acgpubs.org

Role in Plant Volatile Profiles and Inter-species Interactions

This compound plays a significant role in the chemical communication between plants and other organisms. As a component of a plant's volatile profile, it contributes to both attracting and repelling other species. nih.gov

Kairomone Activity: In the context of the banana weevil, (Cosmopolites sordidus), this compound acts as a kairomone. mdpi.com A kairomone is a semiochemical emitted by one species that benefits a receiving species. In this case, the weevil uses the scent of theaspirane to locate its host plant. mdpi.comresearchgate.net This attraction to senesced leaves specifically suggests a role in the insect's strategy for finding suitable sites for feeding or oviposition. nih.gov

Attraction of Natural Enemies: The release of theaspirane in response to herbivore damage can serve as an indirect defense mechanism for the plant. mdpi.com These volatile cues can attract predators and parasitoids of the feeding insects, thereby reducing herbivore pressure. mdpi.comtandfonline.com For example, the predatory bug Orius insidiosus is known to respond to certain plant volatiles when foraging for prey like the western flower thrips. mdpi.com

Allelopathic Effects: Research has indicated that the volatile organic compounds (VOCs) emitted by certain plants, including theaspirane from Ulex europaeus (gorse), can have phytotoxic effects on other plants. plos.org These VOCs can inhibit the germination and early growth of competing weed species, suggesting a role in allelopathy—the chemical inhibition of one plant by another. plos.org

Interspecies Communication: The release and perception of chemical signals like this compound are fundamental to interspecies communication. wikipedia.org This form of communication can be mutualistic, such as when floral scents attract pollinators, or antagonistic, as in the case of defensive compounds repelling herbivores. nih.govwikipedia.org The complex blend of volatiles emitted by a plant, including theaspirane, provides a chemical "fingerprint" that can be interpreted by a wide range of organisms in the surrounding ecosystem.

Table 2: Role of this compound in Inter-species Interactions

Interaction TypeInteracting SpeciesRole of this compound
KairomoneBanana Weevil (Cosmopolites sordidus)Attractant for host location mdpi.com
Indirect DefenseHerbivores and their natural enemiesComponent of HIPV blend that attracts predators mdpi.com
AllelopathyUlex europaeus and competing weedsContributes to phytotoxic effects on other plants plos.org

Isolation and Advanced Structural Elucidation Methodologies

Chromatographic Separation Techniques for Enantiomers and Diastereomers

The separation of theaspirane's stereoisomers is a significant analytical challenge due to their similar physical properties. cardiff.ac.uk Advanced chromatographic techniques are indispensable for resolving these complex mixtures.

Chiral Gas Chromatography (GC) for Stereoisomeric Resolution

Chiral gas chromatography (GC) is a powerful tool for the separation and quantification of the different theaspirane (B1216395) stereoisomers. This technique utilizes capillary columns coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin (B1172386), which interacts differently with each enantiomer, leading to their separation. oup.comgoogle.comgcms.cz

Several studies have successfully employed chiral GC for the enantiodifferentiation of theaspirane isomers. For instance, a Beta DEX™ 110 chiral column has been used to separate the four stereoisomers of theaspirane. mdpi.com The identification of individual isomers is often confirmed by comparing their retention times with those of synthesized authentic standards. cardiff.ac.uk Multidimensional gas chromatography, which involves coupling two columns of different polarities, can further enhance the resolution of these isomers from complex natural extracts. researchgate.netdatapdf.com The use of chiral GC has been instrumental in determining the enantiomeric distribution of theaspirane in various natural sources, revealing significant variations between them. acs.orgdatapdf.com

Table 1: Chiral GC Columns Used for Theaspirane Isomer Separation

Chiral Stationary Phase Application Reference
Beta DEX™ 110 Separation of four theaspirane stereoisomers. mdpi.com
CP-Chiralsil-Dex CB Determination of optical purity of theaspirane and its intermediates. google.com
Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin Resolution of theaspirane enantiomers. oup.com

Advanced Liquid Chromatography for Isolation

For the isolation of pure theaspirane isomers on a preparative scale, advanced liquid chromatography techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed. researchgate.net Due to the low polarity of theaspirane isomers, their separation on silica (B1680970) gel can be challenging. cardiff.ac.uk However, preparative HPLC using specific columns and solvent systems has proven effective.

Researchers have utilized preparative HPLC with columns like LiChrospher Si60 and mobile phases such as pentane/diethyl ether to isolate pure diastereomeric theaspirane pairs. acs.org In some cases, a preliminary separation is achieved through column chromatography on neutral alumina (B75360) with a hexane/ethyl acetate (B1210297) gradient, followed by HPLC for final purification. mdpi.com The development of new reverse-phase HPLC methods, for instance using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier, provides a scalable method for the isolation and purification of theaspirane. sielc.com

Advanced Spectroscopic Analysis for Stereochemical Assignment

Once the individual stereoisomers are isolated, their absolute configuration must be determined. This is accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of theaspirane isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. mdpi.commdpi.comtandfonline.com

Significant differences in the chemical shifts, particularly in the regions of the chiral centers, are observed between the diastereomers, which not only confirms the purity of the isolated isomer but also helps in its identification. mdpi.com For instance, the ¹H NMR spectrum of (2R,5S)-theaspirane shows distinct signals that can be compared to those of other isomers. mdpi.com

Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for establishing the relative stereochemistry at the chiral centers. acs.orgresearchgate.net For example, an NOE correlation between the methyl group at C6 and the methine proton at C2 can confirm their spatial proximity, thus defining the relative configuration. researchgate.net The comparison of experimental ¹³C NMR data with computed values for different possible stereoisomers can also be used to assign the relative configuration. frontiersin.org

Table 2: Representative ¹H and ¹³C NMR Data for (2R,5S)-Theaspirane

Nucleus Chemical Shift (δ, ppm) in CDCl₃ Reference
¹H 0.87 (s, 3H), 0.99 (s, 3H), 1.28 (d, J=6.0 Hz, 3H), 4.03 (sextet, 1H), 5.42 (m, 1H) mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of theaspirane. The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govreading.ac.uk A common fragmentation pathway for theaspirane is a retro-Diels-Alder reaction of the parent ion. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of theaspirane in complex mixtures, allowing for the tentative identification of isomers based on their mass spectra and retention indices. cabidigitallibrary.orgnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for unambiguously determining the elemental formula of theaspirane and its degradation products. acs.orgnih.gov For example, HRMS was used to identify 4-hydroxy-7,8-dihydro-β-ionone as a derivative of theaspirane in wine. acs.orgnih.gov

Optical Rotation and Circular Dichroism Spectroscopy

Chiroptical techniques, such as the measurement of optical rotation and circular dichroism (CD) spectroscopy, are fundamental for determining the absolute configuration of chiral molecules like (+)-theaspirane a. libretexts.orglibretexts.org The specific rotation, [α]D, is a characteristic physical property of an enantiomer. For (2R,5S)-theaspirane, a specific rotation value of -175 (c = 0.20, CHCl₃) has been reported. mdpi.com

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light. researchgate.net The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretically calculated spectra for the possible enantiomers. frontiersin.org This technique is particularly powerful when used in conjunction with other spectroscopic methods for the complete stereochemical elucidation of complex molecules like theaspirane. mdpi-res.commdpi.com

Chemoinformatics and Database-Driven Approaches in Elucidation

The structural elucidation of natural products like this compound has been significantly accelerated and refined by the integration of chemoinformatics and database-driven methodologies. These computational approaches complement traditional spectroscopic techniques by providing powerful tools for rapid identification (dereplication), structural verification, and stereochemical assignment. rsc.orgnih.govnih.gov

At the core of these methods is the principle of comparing experimental data from an unknown compound with vast, curated collections of chemical and spectral information. mdpi.com For volatile, nonpolar compounds such as theaspirane, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique. researchgate.netgoogle.com The process involves matching the experimentally obtained mass spectrum and retention index of a compound against entries in extensive spectral libraries. thieme-connect.com A successful match provides a high-confidence, tentative identification of a known compound, thereby preventing the redundant and time-consuming process of re-isolating and re-characterizing it. rsc.org One study successfully identified (2R,5S)-theaspirane from senesced banana leaves by using coupled gas chromatography-mass spectrometry (GC-MS) and comparing the findings with known data. nih.gov

Beyond simple library matching, more sophisticated chemoinformatic tools are employed, especially when dealing with isomers or complex mixtures. thieme-connect.com The structural complexity and stereochemistry of this compound necessitate a higher level of analytical rigor that database-driven approaches can provide.

Key Database Resources

Numerous public and commercial databases are indispensable in modern natural product research. These repositories store a wealth of information, including chemical structures, physical properties, and experimental or predicted spectral data. For a compound like this compound, a norisoprenoid, these databases serve as the primary reference for dereplication and data comparison. nih.govhmdb.ca

Database NameContent FocusRelevance to this compound Elucidation
PubChem A comprehensive public repository containing information on chemical substances and their biological activities. nih.govProvides fundamental data including the structure, molecular formula, computed descriptors, and links to relevant literature for theaspirane. nih.gov
NIST Mass Spectral Library The standard, most comprehensive collection of electron ionization (EI) mass spectra. nih.govthieme-connect.comCrucial for identifying theaspirane in GC-MS analyses by matching its fragmentation pattern and retention index. nih.govthieme-connect.com
Human Metabolome Database (HMDB) Contains detailed information about small molecule metabolites found in the human body, including spectral data. hmdb.caLists theaspirane and provides its known classification, description, and links to experimental NMR and MS spectra. hmdb.ca
COCONUT (COlleCtion of Open Natural ProdUcTs) An aggregated database of natural products from various open sources. mdpi.comnaturalproducts.netFacilitates broad searches for known natural products, including terpenoids and norisoprenoids, to assess novelty. mdpi.comnaturalproducts.net
NMRShiftDB An open-access database for NMR spectra (¹H, ¹³C, and others) of organic compounds. mdpi.comrsc.orgAllows for the comparison of experimental ¹³C-NMR data with a database of known compounds to aid in structural confirmation and isomer differentiation. mdpi.comrsc.org

Computational Prediction in Structural Verification

While databases are excellent for identifying known compounds, computational chemistry provides predictive power that is invaluable for confirming proposed structures and, critically, for determining stereochemistry. frontiersin.orgresearchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are now routinely used to calculate the NMR chemical shifts of candidate molecules. rsc.orgnih.govresearchgate.net

The typical workflow involves:

Generating 3D conformational models of all possible stereoisomers of a putative structure, such as the different isomers of theaspirane. researchgate.net

Performing geometry optimization and then NMR shielding tensor calculations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.govmdpi.com

Averaging the calculated chemical shifts based on the predicted Boltzmann population of each conformer.

Comparing the predicted ¹H and ¹³C NMR spectra against the experimental data. rsc.org

Statistical methods, such as the DP4+ probability analysis, are often applied to provide a quantitative measure of confidence in the assignment of a specific isomer. researchgate.net This computational approach is particularly powerful for distinguishing between diastereomers, which may have very similar mass spectra but distinct NMR fingerprints. thieme-connect.comfrontiersin.org Although direct MS detection struggles to differentiate between diastereomers and positional isomers, ¹³C-NMR, when combined with computational prediction, is highly effective for this purpose. thieme-connect.com The integration of DFT calculations with machine learning models is further enhancing the speed and accuracy of these spectral predictions, making them accessible even for complex molecules. rsc.orgnih.gov

Chemical Synthesis Research

Total Synthesis Strategies and Methodological Innovations

The synthesis of (+)-theaspirane a has evolved from initial non-selective methods to highly sophisticated enantioselective strategies. Early approaches often resulted in racemic mixtures, requiring challenging separation of the four possible stereoisomers. nih.govmdpi.com Modern innovations have prioritized stereocontrol, efficiency, and sustainability.

Achieving enantioselectivity in the synthesis of this compound is crucial for obtaining the biologically active isomer. nih.gov Strategies often commence from readily available precursors like β-ionone or its derivative, dihydro-β-ionone. mdpi.comgoogle.com The core challenge lies in controlling the formation of the two chiral centers at the C2 and C5 positions of the spiro-ether framework.

A key chemoenzymatic approach involves the initial non-stereospecific reduction of dihydro-β-ionone using sodium borohydride (B1222165) to produce a racemic mixture of dihydro-β-ionol isomers. nih.govgoogle.com This racemic alcohol mixture then serves as the substrate for enantioselective transformations. nih.govgoogle.com

Enzymatic kinetic resolution has proven to be a powerful tool for separating the enantiomers of theaspirane (B1216395) precursors. nih.gov Lipases, in particular, are widely used due to their high enantioselectivity, stability in organic solvents, and lack of need for cofactors. nih.gov

In the synthesis of this compound, a critical step is the resolution of racemic dihydro-β-ionol. mdpi.com This is commonly achieved through lipase-mediated acetylation. For instance, Amano Lipase (B570770) PS from Pseudomonas cepacia (now known as Burkholderia cepacia) or lipase B from Candida antarctica (often immobilized as Novozym 435) can be used. mdpi.comgoogle.commdpi.com

In a typical resolution, the lipase selectively acetylates one enantiomer of the alcohol, leaving the other unreacted. Using vinyl acetate (B1210297) as the acyl donor, Amano Lipase PS immobilized on diatomite has been shown to resolve racemic dihydro-β-ionol, yielding (S)-dihydro-β-ionol and (R)-dihydro-β-ionol acetate, both with excellent enantiomeric excess (>99% e.e.). mdpi.com The desired (R)-dihydro-β-ionol, the precursor for this compound, is then obtained by hydrolyzing the (R)-acetate. mdpi.com

Table 1: Comparison of Lipases in the Kinetic Resolution of Dihydro-β-ionol

Lipase SourceProductYieldEnantiomeric Excess (e.e.)Reference
Amano Lipase PS(S)-dihydro-β-ionol48%>99% mdpi.com
Amano Lipase PS(R)-dihydro-β-ionol acetate49%>99% mdpi.com
Candida antarctica Lipase B(S)-dihydro-β-ionol45%86% mdpi.com
Candida antarctica Lipase B(R)-dihydro-β-ionol acetate43%94% mdpi.com

While lipase-mediated resolution is effective, other asymmetric strategies involve the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of reactions. youtube.comfrontiersin.org A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction, after which it is removed. youtube.com Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.orgyoutube.com

In the context of theaspirane synthesis, these methods could be applied to key bond-forming steps. For example, asymmetric reduction of a ketone precursor or an asymmetric cyclization reaction could establish the required stereocenters. While detailed applications of chiral auxiliaries specifically for this compound are less commonly reported in favor of enzymatic methods, the principles of asymmetric catalysis are fundamental to modern organic synthesis and offer potential alternative routes. frontiersin.org

The integration of microwave irradiation into synthetic protocols has been shown to dramatically accelerate reaction times, often leading to improved yields and cleaner reactions. nih.gov This technology has been successfully applied to the enantioselective synthesis of this compound, aligning with green chemistry principles by reducing energy consumption and reaction times. mdpi.comnih.gov

A five-step synthesis of (2R,5S)-theaspirane has been developed that utilizes microwave assistance in several key transformations. mdpi.comnih.gov The initial reduction of dihydro-β-ionone with sodium borohydride in ethanol (B145695) can be completed in just 10 minutes at 60°C under microwave heating. mdpi.com The subsequent lipase-mediated kinetic resolution is also significantly faster, with the acetylation of dihydro-β-ionol using Amano Lipase PS in cyclohexane (B81311) reaching completion in 120 minutes at 80°C. mdpi.com Conventional heating methods for this step can take several days. mdpi.com The hydrolysis of the resulting (R)-acetate and the final intramolecular cyclization using selenium dioxide are also accelerated by microwave heating, taking only 30 minutes each. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Steps in this compound Synthesis

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Reference
Reduction of dihydro-β-iononeSeveral hours10 minutes mdpi.com
Lipase-mediated kinetic resolutionSeveral days120 minutes mdpi.com
Deacetylation of (R)-acetateSeveral hours30 minutes mdpi.com
Intramolecular cyclizationSeveral hours30 minutes mdpi.com

Synthetic strategies can be broadly categorized as either linear (non-convergent) or convergent. In a linear synthesis, the final molecule is assembled in a step-by-step sequence. A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together at a later stage.

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. This involves designing processes that minimize waste, avoid hazardous reagents, reduce energy consumption, and utilize renewable resources or catalysts. nih.gov

Chiral Auxiliary and Asymmetric Catalysis in Synthesis

Convergent and Non-Convergent Synthetic Routes

Precursor Chemistry and Transformation Pathways

The synthesis of theaspirane often commences from readily available apocarotenoid precursors. These starting materials undergo a series of chemical transformations to construct the characteristic spiroether framework of the target molecule.

Utilization of Apocarotenoid Precursors (e.g., Dihydro-β-ionone, β-ionone)

The oxidative degradation of carotenoids yields a variety of smaller derivatives known as apocarotenoids, which serve as valuable precursors in the synthesis of flavor and fragrance compounds. researchgate.net Key starting materials for theaspirane synthesis include β-ionone and its reduced form, dihydro-β-ionone. mdpi.comoup.com

One established method involves the reduction of β-ionone to dihydro-β-ionol. oup.comjst.go.jp For instance, the Birch reduction of β-ionone in the presence of a specific hydrogen donor can produce dihydro-β-ionol with high selectivity and yield. google.com Another approach utilizes sodium borohydride for the reduction of β-ionone, following an initial enol esterification step. google.com

A more direct route to a racemic mixture of theaspirane isomers starts from β-ionone and proceeds via dihydro-β-ionol. oup.com This transformation can be achieved through the bromination of dihydro-β-ionol with cupric bromide, followed by dehydrobromination. oup.com Microwave-assisted synthesis has also been employed, starting with the reduction of dihydro-β-ionone to achieve a rapid and cost-effective process. mdpi.comscilit.comnih.gov

The biotransformation of apocarotenoids, including ionone (B8125255) isomers, using fungi presents a "natural" method for synthesizing valuable flavor compounds. uvic-ucc.cat This approach is significant as the resulting products can be commercialized as natural flavors. uvic-ucc.cat

PrecursorTransformationProductReference
β-IononeEnol esterification, followed by reduction with sodium borohydrideAlcohol compound (precursor to theaspirane) google.com
β-IononeBirch reduction with a specific hydrogen donorDihydro-β-ionol google.com
Dihydro-β-iononeReduction, followed by lipase-mediated kinetic resolution(2R,5S)-theaspirane mdpi.comscilit.comnih.gov
β-IononeReduction to dihydro-β-ionol, followed by bromination and dehydrobromination(E)- and (Z)-theaspirane mixture oup.comjst.go.jp
4-Oxo-β-iononeNaBH4 reduction4-Oxo-7,8-dihydro-β-ionol datapdf.com

Cyclization Reactions and Spiroannelation Methods

A critical step in the synthesis of theaspirane is the cyclization to form the spiroether structure. Various methods have been developed to achieve this transformation efficiently.

One approach involves the intramolecular cyclization of a suitable precursor. For example, a selenium-mediated electrochemical oxidation of α-dihydroionol can directly yield dl-theaspirane through a novel spiroannelation process. researchgate.netacs.org This method offers a one-step preparation of the racemic mixture. datapdf.com

Microwave-assisted intramolecular cyclization has been shown to significantly reduce reaction times. mdpi.comscilit.comnih.gov This technique has been optimized using minimal quantities of selenium dioxide for the oxidation step. mdpi.comscilit.comnih.gov

Variants of the Prins cyclization have also been explored for the synthesis of theaspirane derivatives and other terpenoid spiroethers. acs.orgnih.gov This method utilizes Lewis acid-mediated cyclizations of α,β-unsaturated or heterocyclic ketones as starting materials. acs.orgnih.gov The reaction conditions, particularly temperature, can influence the reaction pathway to selectively produce either tetrahydropyran (B127337) derivatives or more complex bridged bicyclic structures. acs.orgnih.gov

Reaction TypePrecursorReagents/ConditionsProductReference
Selenium-mediated spiroannelationα-DihydroionolElectrochemical oxidationdl-Theaspirane researchgate.netacs.org
Microwave-assisted intramolecular cyclization(R)-Dihydro-β-ionolSelenium dioxide oxidation, microwave heating(2R,5S)-theaspirane mdpi.comscilit.comnih.gov
Prins cyclization variantα,β-Unsaturated or heterocyclic ketonesLewis acidTheaspirane derivatives acs.orgnih.gov

Semi-Synthesis and Derivatization Approaches

Semi-synthetic methods, starting from advanced intermediates or natural isolates, provide alternative routes to specific theaspirane stereoisomers and derivatives.

A notable example is the chemoenzymatic resolution of racemic dihydro-β-ionol. mdpi.com This process utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the (S)-dihydro-β-ionol and (R)-dihydro-β-ionol acetate. mdpi.com The resulting (R)-acetate can then be hydrolyzed to yield (R)-dihydro-β-ionol with high enantiomeric excess, which is a key intermediate for the synthesis of (2R,5S)-theaspirane. mdpi.com

Derivatization techniques are also employed, particularly for analytical purposes such as determining the enantiomeric excess of the products. researchgate.net For instance, the use of chiral derivatization agents allows for the separation of diastereomeric derivatives on achiral stationary phases in gas chromatography. perfumerflavorist.com

Furthermore, research has been conducted on the synthesis of new derivatives of theaspirane using variants of the Prins cyclization, expanding the range of compounds with the theaspirane framework. acs.orgnih.gov

ApproachStarting MaterialKey StepProductReference
Chemoenzymatic resolutionRacemic dihydro-β-ionolLipase-mediated kinetic resolution(R)-dihydro-β-ionol mdpi.com
Synthesis of new derivativesα,β-Unsaturated or heterocyclic ketonesPrins cyclization variantTheaspirane derivatives acs.orgnih.gov

Biosynthetic Pathway Elucidation

Investigation of Apocarotenoid Precursors and Enzymatic Transformations

Theaspirane (B1216395) is classified as an apocarotenoid, a group of compounds derived from the enzymatic or chemical cleavage of carotenoids. mdpi.commdpi.com These C13-norisoprenoids are known for their significant impact on the aromatic profiles of various plants, including tea, grapes, and passion fruit. ontosight.ai While the complete biosynthetic pathway is still under investigation, key steps involving specific precursors and enzymatic actions have been identified. ontosight.ai

Theaspirane is a natural degradation product of carotenoids. mdpi.com Carotenoids are C40 tetraterpenoid pigments that can undergo oxidative cleavage, breaking down into smaller, often volatile, derivatives known as apocarotenoids or norisoprenoids. mdpi.comresearchgate.netmdpi.com This degradation can be triggered by enzymatic processes as well as non-enzymatic factors like photo-oxidation. acs.org The formation of C13 compounds like theaspirane and the related β-ionone is a well-documented result of this degradation process. mdpi.comresearchgate.net The specific carotenoid precursors can influence the resulting apocarotenoid profile. For instance, the degradation of β-carotene is a known source of various C13-norisoprenoids. nih.gov

The enzymatic cleavage of carotenoids is central to the formation of (+)-theaspirane. The primary enzymes implicated in this process belong to the carotenoid cleavage dioxygenase (CCD) family. mdpi.com

Carotenoid Cleavage Dioxygenases (CCDs): These enzymes catalyze the oxidative cleavage of double bonds within the carotenoid backbone. mdpi.com Research has shown that CCDs are responsible for producing a variety of apocarotenoids. Specifically, members of the CCD1 and CCD4 subfamilies are known to cleave β-carotene to produce aromatic C13-norisoprenoids like β-ionone. researchgate.netnih.gov Studies on grapes have demonstrated a strong correlation between the expression of VvCCD1, VvCCD4a, and VvCCD4b genes and the accumulation of C13-norisoprenoids, which include theaspirane. mdpi.com

Other Enzymes: While CCDs perform the initial cleavage, other enzymes may be involved in subsequent modifications. Fungal biotransformation studies on apocarotenoids have shown the involvement of enzymes like cytochrome P450 monooxygenases in the oxidation of these compounds. nih.gov Hydrolases, such as lipases, have also been utilized in the chemoenzymatic synthesis of optically active theaspirane from precursors, highlighting the role of enzymatic transformations in achieving specific stereoisomers. google.commdpi.com

Role of Carotenoid Degradation in Theaspirane Formation

Intersections with Isoprenoid Pathways

The biosynthesis of theaspirane is deeply rooted in the general isoprenoid pathway. Carotenoids, the direct precursors to theaspirane, are themselves products of this pathway. nih.gov

MEP Pathway: In plant cells, the biosynthesis of the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two independent pathways. The methyl-erythritol-phosphate (MEP) pathway, located in the plastids, is responsible for producing the IPP and DMAPP that serve as the building blocks for carotenoids. nih.gov

From Isoprenoids to Carotenoids: Through sequential condensation reactions, these C5 units are assembled into the C40 structure of carotenoids. nih.gov Therefore, the formation of (+)-theaspirane is directly dependent on the carbon flux through the MEP and subsequent carotenoid biosynthetic pathways.

Genetic and Molecular Studies of Biosynthetic Genes

Genetic investigations have begun to unravel the regulatory mechanisms controlling the production of theaspirane and other norisoprenoids. These studies link the expression of specific genes to the accumulation of these aromatic compounds.

Gene Expression Correlations: In wine grape varieties (Vitis vinifera), a strong positive correlation has been found between the expression levels of the VvCCD1, VvCCD4a, and VvCCD4b genes and the concentration of key C13-norisoprenoids, a group that includes theaspirane. mdpi.com Similarly, in peach, the expression of the PpCCD4 gene was positively correlated with the content of β-ionone, a related C13-norisoprenoid. nih.gov

Genome-Wide Association Studies (GWAS): A GWAS conducted on grapes successfully identified single nucleotide polymorphisms (SNPs) in genes associated with the biosynthesis of norisoprenoids. nih.gov This indicates that genetic variations within the population can directly influence the production levels of compounds like theaspirane.

Transcriptional Regulation: Research into the floral scent of Dendrobium chrysotoxum has identified potential transcriptional regulatory networks. The expression of terpene synthase genes associated with theaspirane production was found to be significantly correlated with several transcription factors, including those from the ERF, MADS, and WRKY families. frontiersin.org This suggests a complex regulatory system controlling the expression of the structural genes responsible for biosynthesis.

Structure Activity Relationship Sar and Mechanistic Studies

Stereoisomeric Effects on Molecular Interactions

Theaspirane (B1216395) has two stereocenters, leading to the possibility of four stereoisomers. nih.gov The specific spatial arrangement of atoms, or stereochemistry, is crucial in determining the biological and sensory activities of these isomers.

The stereoisomers of theaspirane exhibit notably different biological activities. For instance, (2R,5S)-theaspirane has been identified as a kairomone for the banana weevil, Cosmopolites sordidus, meaning it is a chemical substance emitted by the host plant that benefits the weevil by guiding it to the plant. nih.govmdpi.com This specific isomer is the principal active component found in the senesced leaves of the host banana plant, Musa spp., that attracts the weevil. nih.govresearchgate.net

Behavioral studies have shown that a mixture of the natural (2R,5S) and non-natural (2S,5R) isomers is active in attracting the banana weevil. nih.gov A mixture containing all four stereoisomers also demonstrated behavioral activity at various tested doses. nih.gov In contrast, a mixture of the non-natural (2S,5S) and (2R,5R) isomers showed behavioral activity only at higher concentrations. nih.gov

**Table 1: Behavioral Activity of Theaspirane Stereoisomers on *Cosmopolites sordidus***

Stereoisomer/Mixture Dose (µg) Behavioral Activity (P-value)
(2R,5S)-1 & (2S,5R)-1 0.2 <0.003
(2R,5S)-1 & (2S,5R)-1 0.02 <0.01
(2S,5S)-1 & (2R,5R)-1 0.2 0.04
All four isomers 2 0.001 & 0.017
All four isomers 0.2 0.001
All four isomers 0.02 0.002

Data sourced from a study on the kairomone activity for the banana weevil. nih.gov

The spirocyclic ring system is a defining structural feature of theaspirane. ontosight.aismolecule.com The conformation of this ring system, which consists of a tetrahydrofuran (B95107) ring fused to another ring, is critical to its chemical and biological properties. ontosight.aicardiff.ac.uk The specific arrangement of the rings influences how the molecule can interact with receptors or enzymes. While detailed studies specifically on the influence of the spirocyclic ring conformation of (+)-theaspirane a on its activity are not extensively documented in the provided results, the synthesis of spirocyclic structures is an area of significant interest in creating compounds with biological activity. researchgate.net The rigidity and three-dimensional complexity of spirocyclic systems can lead to high-affinity interactions with biological targets. researchgate.net

Differential Activities of this compound and Its Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to predict the activity of chemical compounds based on their structural properties. researchgate.netnih.gov

QSAR models have been developed to predict the toxicity of a range of terpenoids, including (±)-theaspirane. nih.govpreprints.org In one study, a QSAR model was created to predict the toxicity of 27 different terpenoids against the bioluminescent bacterium Vibrio fischeri. nih.gov The results indicated that at a concentration of 100 µM, (±)-theaspirane exhibited a toxicity of 30%. nih.govresearchgate.net The models developed showed good predictive power, with high correlation coefficients for both the training and test sets of compounds. nih.gov These models serve as a rapid tool for predicting the toxicity of various terpenoids. nih.govresearchgate.net

In the development of QSAR models for terpenoid toxicity, various molecular descriptors are calculated to quantify different aspects of a molecule's structure. researchgate.netnih.gov For the models predicting terpenoid toxicity, it was found that geometric and electronic descriptors were particularly important. nih.govpreprints.org Specifically, descriptors such as asphericity (a measure of the deviation from a spherical shape) and the maximum partial charge for a carbon atom were key in correlating the chemical structure with the observed toxicity. nih.govresearchgate.net The models indicated that the toxicity of terpenoids is influenced by the presence of certain functional groups, with the general order of toxicity being alcohols > aldehydes ~ ketones > esters > hydrocarbons. nih.govresearchgate.net

Table 2: Key Molecular Descriptors in Terpenoid Toxicity QSAR Models

Descriptor Type Example Descriptor Significance
Geometric Asphericity Correlates with the overall shape of the molecule.
Electronic Maximum partial charge for a Carbon atom Relates to the electronic characteristics and potential for interaction.

Based on QSAR studies of terpenoid toxicity. nih.govpreprints.org

Development of Predictive Models for Related Compounds

Receptor Interaction and Binding Mechanism Investigations

The biological and sensory effects of this compound are initiated by its interaction with specific protein receptors. Understanding these interactions at a molecular level is key to elucidating its mechanism of action.

Research into the interaction of odorant molecules with olfactory receptors (ORs) suggests that these interactions are often mediated by hydrophobic and van der Waals forces. researchgate.net While specific studies detailing the interaction of this compound with its receptors are limited in the provided results, general principles of odorant-receptor binding can be inferred. For instance, the binding of various odorant ligands to the human olfactory receptor OR1G1 has been modeled, showing the importance of van der Waals and electrostatic interactions. ub.ac.id

In the context of its kairomone activity, this compound interacts with olfactory receptors in the antennae of the banana weevil. nih.gov Coupled gas chromatography-electroantennography (GC-EAG) has been used to confirm that the (2R,5S)-isomer is the specific stereoisomer that elicits an electrophysiological response in the weevil's antennae. nih.gov This indicates a highly specific receptor interaction that can differentiate between stereoisomers.

Furthermore, studies on the effects of terpenes on GABA A receptors have explored the binding of various compounds, including theaspirane. researchgate.net These studies suggest that the binding to receptor complexes, such as the benzodiazepine (B76468) site on GABA A receptors, is a potential mechanism of action for some terpenes. researchgate.net

Olfactory Receptor Binding Studies

The perception of odor begins with the binding of volatile compounds to olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). nih.govub.ac.id For this compound, research has focused on identifying which of the approximately 400 human ORs it interacts with and the strength of this interaction.

In silico studies have identified the human olfactory receptor OR1G1 as a potential target for theaspirane. ub.ac.idresearchgate.net This receptor is known to be broadly tuned, responding to a variety of odorants, particularly those with fruity, sweet, waxy, and fatty notes. ub.ac.id Computational analyses have been employed to predict the binding affinity of theaspirane to OR1G1. One such study calculated the dissociation constant (Kd), a measure of binding affinity, for the interaction between theaspirane and a homology model of the OR1G1 receptor. ub.ac.id

It is important to note that the specific stereoisomer, this compound, is not always explicitly defined in these computational studies, with the more general term "theaspirane" often being used. The stereochemistry of odorant molecules is known to be crucial for their interaction with olfactory receptors, with different enantiomers often eliciting different odor perceptions. oup.comunito.it For instance, enantiomers of compounds like carvone (B1668592) are readily distinguished by their distinct smells, which is attributed to their selective binding to different olfactory receptors. nih.gov While the enantiomers of theaspirane have been separated for analytical purposes, specific olfactory receptor binding data for each stereoisomer, including this compound, remains limited in publicly available research. oup.com The OlfactionBase database, a repository for odorants and their receptors, lists theaspirane but does not have any associated receptor interactions recorded, highlighting the nascent stage of research in this area. iiita.ac.in

CompoundOlfactory ReceptorBinding Affinity (Kd)Binding Energy (kcal/mol)Source
TheaspiraneOR1G138.08-9.303 ub.ac.id
Isomer not specified in the study.

Molecular Docking and Computational Ligand-Protein Interactions

Molecular docking simulations are a key computational tool used to predict the binding conformation and interaction patterns of a ligand, such as this compound, within the binding site of a target protein like an olfactory receptor. nih.gov These in silico models provide valuable insights into the non-covalent forces that govern the ligand-receptor complex.

For the interaction between theaspirane and the human olfactory receptor OR1G1, molecular docking studies have been performed to create a model of the ligand-receptor complex. ub.ac.id These models indicate that the binding is primarily driven by non-covalent interactions. The interaction between theaspirane and the amino acid residues within the binding pocket of OR1G1 is predicted to involve:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. Given the largely nonpolar nature of the theaspirane molecule, these forces are expected to be a major contributor to its binding. researchgate.net

Electrostatic interactions: These occur between charged or polar molecules. While theaspirane itself is not highly polar, localized dipoles can contribute to electrostatic interactions with polar amino acid residues in the receptor. ub.ac.id

Hydrogen bonds: These are a specific type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. The ether oxygen in the theaspirane structure could potentially act as a hydrogen bond acceptor. The formation of hydrogen bonds is thought to influence the intensity of the perceived odor. ub.ac.id

The binding site of olfactory receptors is typically a pocket formed by several transmembrane (TM) helices. researchgate.net Studies on various ORs suggest that TM helices 3, 5, and 6 are frequently involved in forming the ligand-binding pocket. researchgate.net While the specific amino acid residues of OR1G1 that form the binding pocket for this compound have not been definitively identified in published studies, research on other receptors like OR1A1 has shown that a small number of key amino acid residues within the binding pocket are responsible for enantiomer-selective recognition. nih.gov General principles from GPCR and OR modeling suggest that the interaction is predominantly hydrophobic. researchgate.net

Interaction TypeDescriptionRelevance to this compound Binding
Van der Waals ForcesWeak attractions between nonpolar molecules.Primary driving force for binding due to the molecule's hydrocarbon structure. researchgate.net
Electrostatic InteractionsAttractions between polar groups.Contribute to the stability of the ligand-receptor complex. ub.ac.id
Hydrogen BondingInteraction involving a hydrogen atom and an electronegative atom.The ether oxygen of theaspirane may act as a hydrogen bond acceptor, potentially influencing odor intensity. ub.ac.id

Chemical Transformations and Degradation Studies

Oxidation Pathways and Derived Metabolite Identification

The oxidation of (+)-theaspirane A is a key pathway for its transformation, resulting in a variety of oxidized products. These reactions can occur through both chemical and biological means, leading to the formation of hydroxy- and epoxy-derivatives, as well as other oxidized compounds.

Formation of Hydroxy- and Epoxy-Derivatives

The oxidation of theaspirane (B1216395) in model systems has been shown to yield several derivatives. ebi.ac.uknih.gov Six theaspirane-derived compounds were identified using gas chromatography-high resolution mass spectrometry. ebi.ac.uknih.gov These include 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, two monoepoxides, and a derived alcohol. ebi.ac.uknih.gov Of these, only 4-hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone had been previously described in the literature. ebi.ac.uknih.gov

Fungi-mediated biotransformation of theaspirane has also been demonstrated to produce oxidized products like hydroxy-, keto-, or epoxy-derivatives. ebi.ac.uknih.govnih.gov Specifically, the biocatalytic allylic oxidation of theaspirane using lyophilisates of the fungus Pleurotus sapidus yields the enone theaspirone as the main product, with minor amounts of the corresponding allyl alcohol and an epoxide. beilstein-journals.orgbeilstein-journals.org The epoxidation of theaspirane can also be achieved using m-chloroperbenzoic acid. mdpi.com

Table 1: Identified Oxidation Products of this compound

Oxidation Product Identification Method Source/Reaction Condition Reference
4-hydroxy-7,8-dihydro-β-iononeGC-HRMSModel oxidized media ebi.ac.uknih.gov
6-hydroxy-7,8-dihydro-α-iononeGC-HRMSModel oxidized media ebi.ac.uknih.gov
Dihydrodehydro-β-iononeGC-HRMSModel oxidized media ebi.ac.uknih.gov
Monoepoxides (two)GC-HRMSModel oxidized media ebi.ac.uknih.gov
Derived alcoholGC-HRMSModel oxidized media ebi.ac.uknih.gov
Theaspirone (3-keto-theaspirane)BiocatalysisPleurotus sapidus nih.govbeilstein-journals.orgbeilstein-journals.org
Allyl alcohol derivativeBiocatalysisPleurotus sapidus beilstein-journals.orgbeilstein-journals.org
Epoxide derivativeBiocatalysisPleurotus sapidus beilstein-journals.orgbeilstein-journals.org
3-acetoxy-theaspiraneChemical SynthesisReduction of keto compounds and acetylation mdpi.com

This table is interactive. Click on the headers to sort the data.

Investigation of Environmental and Biological Oxidation Processes

The degradation of theaspirane is relevant in various environments, including food and beverages during aging. nih.govacs.orgacs.org In the context of beer, theaspirane and its degradation products have been studied in relation to aging and hop aroma. nih.gov The oxidation of theaspirane can be influenced by factors such as the presence of oxygen and light. mdpi.com Photochemical reactions involving oxygen have been shown to be responsible for the transformation of theaspirane in aqueous media. mdpi.com

Biological systems, particularly fungi, are capable of oxidizing theaspirane. ebi.ac.uknih.govnih.gov Studies have utilized various fungal species to investigate the biotransformation of apocarotenoids, including theaspirane. ebi.ac.uknih.govnih.gov These processes often result in the formation of oxidized derivatives such as hydroxy- and keto-compounds. ebi.ac.uknih.gov The fungus Pleurotus sapidus, for instance, performs allylic oxidation on theaspirane. beilstein-journals.orgbeilstein-journals.org

Hydrolysis and Other Degradative Processes in Matrices

Hydrolysis plays a role in the formation of some theaspirane-derived compounds. For example, 4-hydroxy-7,8-dihydro-β-ionone is described as a hydrolysis-derived product of dihydrodehydro-β-ionone. researchgate.netacs.org In synthetic chemistry, the hydrolysis of ester intermediates is a key step in producing optically active theaspirane. mdpi.comgoogle.com For instance, (R)-dihydro-β-ionol acetate (B1210297) can be hydrolyzed using sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding alcohol, a precursor for theaspirane synthesis. mdpi.com This hydrolysis can be significantly accelerated using microwave-assisted conditions. mdpi.com

Identification of Theaspirane-Derived Compounds in Complex Systems (e.g., Aged Products)

Theaspirane and its degradation products are found in a variety of aged products, contributing to their complex aroma profiles. They have been identified in aged beers, such as Gueuze, and oxidative wines like Jura Flor-Sherry and Sauternes. acs.orgresearchgate.net

In a study on hop and beer, five theaspirane-derived compounds were found in their free form, alongside theaspirane itself. ebi.ac.uknih.gov Furthermore, theaspirane, 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, and two monoepoxides were identified for the first time in a fresh commercial top-fermentation beer. ebi.ac.uknih.govresearchgate.net Previously, only theaspirane, 4-hydroxy-7,8-dihydro-β-ionone, and dihydrodehydro-β-ionone had been reported as constituents of Gueuze beers. ebi.ac.uknih.govresearchgate.net The presence of these compounds is often linked to oxidative processes occurring during aging. acs.orgresearchgate.net For instance, in Jura flor-sherry wines, the grenadine-like odor of 4-hydroxy-7,8-dihydro-β-ionone is believed to arise from the oxidation of theaspirane, a grape constituent. researchgate.netacs.org

Table 2: Theaspirane-Derived Compounds in Aged Products

Compound Product Reference
Dihydrodehydro-β-iononeGueuze beers, Oxidative wines researchgate.net
4-hydroxy-7,8-dihydro-β-iononeGueuze beers, Oxidative wines, Top-fermentation beer ebi.ac.uknih.govacs.orgresearchgate.net
TheaspiraneTop-fermentation beer, Hop ebi.ac.uknih.gov
6-hydroxy-7,8-dihydro-α-iononeTop-fermentation beer ebi.ac.uknih.govresearchgate.net
MonoepoxidesTop-fermentation beer ebi.ac.uknih.govresearchgate.net

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies in Research

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of other analytical methods, is indispensable for the comprehensive analysis of (+)-theaspirane A in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like theaspirane (B1216395). google.com This method provides high-efficiency separation and sensitive, selective detection, which is crucial for analyzing complex mixtures. oup.com The mass spectrometry component offers unique fragmentation patterns that, in conjunction with gas chromatography retention indices, allow for the unambiguous identification of constituents. oup.com Computerized libraries of mass spectral and retention data further facilitate the automated comparison and identification of compounds. oup.com

In the context of food and beverage analysis, GC-MS has been instrumental in identifying and quantifying theaspirane isomers. For instance, a comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOF-MS) was utilized to analyze the volatile profiles of Croatian red wines, revealing that two theaspirane isomers were key differentiators between Teran and Plavac mali varieties. fmach.it Similarly, GC-MS analysis of Italian ciders identified theaspirane A and B as notable semi-volatile compounds. csic.es In the study of tea, GC-MS has been used to characterize the volatile compounds in various types, including Iranian black teas and 'Jinxuan' roasted green tea, where theaspirane was identified as a component. nih.govtea-science.com The technique has also been applied to analyze the aroma compounds of sweet osmanthus flowers, where theaspirane was detected. cabidigitallibrary.org

Beyond food and beverages, GC-MS plays a critical role in the study of insect chemical ecology. The principal active component in senesced banana leaves that attracts the banana weevil, Cosmopolites sordidus, was identified as (2R,5S)‐theaspirane through coupled GC-MS and electroantennography. carta-evidence.org This identification is crucial for developing new pest control strategies.

Table 1: Selected Applications of GC-MS in the Analysis of Theaspirane

Sample MatrixTheaspirane Isomer(s) DetectedKey FindingReference
Croatian Red Wines (Teran and Plavac mali)Two theaspirane isomersTheaspirane isomers were potent differentiators between the two wine varieties. fmach.it
Italian CidersTheaspirane A and BIdentified as semi-volatile compounds present in the ciders. csic.es
Iranian Black TeasTheaspiraneDetected as one of numerous volatile components. nih.gov
'Jinxuan' Roasted Green Tea(2R,5R)-theaspirane A and (2R,5S)-theaspirane BChanges in enantiomer content were monitored during the drying process. tea-science.com
Senesced Banana Leaves(2R,5S)‐theaspiraneIdentified as the kairomone for the banana weevil, Cosmopolites sordidus.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Research

The application of GC-O has been crucial in understanding the sensory impact of theaspirane and its derivatives in various products. In a study of Jura flor-sherry wines, GC-O analysis revealed an exceptional grenadine odor, which was attributed to a compound derived from the oxidation of theaspirane. researchgate.netacs.org This highlighted the significant contribution of theaspirane degradation products to the wine's aroma profile. Similarly, in the analysis of sweet osmanthus flowers, GC-O was used to determine the aroma-active compounds, among which theaspirane was identified. cabidigitallibrary.org

Research on different varieties of Yunnan white tea employed two-dimensional gas chromatography–olfactometry–mass spectrometry (GC×GC-O-MS) to create a comprehensive aroma profile. researchgate.netmdpi.com This advanced technique allows for the separation and identification of a large number of volatile compounds and their corresponding odors. mdpi.com

Table 2: GC-O Analysis of Theaspirane and Related Compounds

Sample MatrixAssociated Odor DescriptionKey FindingReference
Jura Flor-Sherry WinesExceptional grenadine odorAn oxidation product of theaspirane was a significant contributor to the wine's aroma. researchgate.netacs.org
Sweet Osmanthus FlowersNot specifiedTheaspirane was identified as an aroma-active compound. cabidigitallibrary.org
Yunnan White TeaTea and herbalA comprehensive aroma profile was generated using GC×GC-O-MS, identifying theaspirane as a contributor. researchgate.net

Gas Chromatography-Electroantennography (GC-EAG) for Chemoreception Studies

Gas chromatography-electroantennography (GC-EAG) is a highly sensitive technique used to identify insect olfactory stimulants from a mixture of volatile compounds. science.gov In this method, volatile compounds separated by a gas chromatograph are passed over an insect's antenna, and the electrical response of the antenna is measured. science.gov

GC-EAG has been pivotal in identifying this compound as a key semiochemical for certain insect species. A significant finding was the identification of (2R,5S)‐theaspirane as the principal active component and kairomone for the banana weevil, Cosmopolites sordidus, from the senesced leaves of its host plant, Musa spp. carta-evidence.org This was achieved through coupled GC-EAG and GC-MS analysis. Further studies confirmed the presence and strong EAG activity of (2R,5S)‐theaspirane in attractive palm wine alcohol extracts of senesced banana leaves. nih.gov

The specificity of the insect's response was demonstrated through enantioselective (chiral) GC-EAG, which showed that the weevil's antennae respond specifically to the (2R,5S)‐isomer. nih.gov This highlights the importance of stereochemistry in insect chemoreception. nih.gov

Table 3: GC-EAG Studies Involving Theaspirane

Insect SpeciesSource of VolatilesActive Theaspirane IsomerSignificanceReference
Cosmopolites sordidus (Banana Weevil)Senesced banana leaves(2R,5S)‐theaspiraneIdentified as the primary kairomone, presenting new opportunities for pest control. carta-evidence.org
Cosmopolites sordidus (Banana Weevil)Palm wine alcohol extract of senesced banana leaves(2R,5S)‐theaspiraneConfirmed the presence of the active kairomone in a locally producible extract for potential use in traps. nih.gov

Chiral Separation Techniques for Enantiomeric Excess Determination

The stereochemistry of a volatile compound can significantly influence its biological activity and sensory properties. Therefore, the separation and quantification of enantiomers are crucial. Enantiomeric excess (ee) is a measure of the purity of a chiral substance. heraldopenaccess.usyoutube.com Chiral gas chromatography is a primary technique for this purpose, often utilizing columns with chiral stationary phases such as cyclodextrin (B1172386) derivatives. oup.com

The resolution of theaspirane enantiomers was first achieved using a thick-film capillary column with permethyl-β-cyclodextrin. oup.com Since then, various chiral GC methods have been developed and applied. For instance, in the synthesis of (2R,5S)-theaspirane, GC analyses were performed using a chiral column (Beta DEX™ 110) to determine the enantiomeric and diastereomeric excesses of the synthesized isomers. mdpi.comresearchgate.net A patent for the production of optically active theaspirane also describes the use of a chiral column (CP-Chiralsil-Dex CB) for determining the optical purity of theaspirane and its intermediates. google.com

In the analysis of natural products, an efficient enantioselective comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (Es-GC×GC-TOFMS) approach was established to separate and quantify 24 pairs of chiral volatiles, including theaspirane enantiomers, in Wuyi rock teas. researchgate.net This study found that the enantiomeric ratio of (2R, 5S)-theaspirane B was a potential chemical marker to distinguish between different tea cultivars. researchgate.net Another study on various Chinese teas used chiral GC-MS to analyze the enantiomeric distribution of volatile terpenoids, identifying peak 1 of theaspirane A and peak 2 of theaspirane B as major components in most samples. nih.gov

Table 4: Chiral GC Columns Used for Theaspirane Enantiomer Separation

Chiral Stationary Phase/Column NameApplicationReference
Permethyl-β-cyclodextrinFirst resolution of theaspirane enantiomers. oup.com
Beta DEX™ 110Analysis of enantiomeric and diastereomeric excesses in the synthesis of (2R,5S)-theaspirane. mdpi.comresearchgate.net
CP-Chiralsil-Dex CBDetermination of optical purity in the industrial production of optically active theaspirane. google.com
Es-GC×GC-TOFMS (specific column not detailed)Enantiomeric separation and quantification of chiral volatiles in Wuyi rock teas. researchgate.net

Chemometric Applications in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of analyzing complex volatile profiles that include theaspirane, chemometrics is essential for data interpretation, pattern recognition, and sample classification.

Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly applied to large datasets generated by chromatographic methods. nih.govexplorationpub.comcsic.es For example, in the study of Croatian red wines, multivariate statistical methods based on GC×GC-TOF-MS data successfully differentiated between Plavac mali and Teran wines, with theaspirane isomers being significant contributors to this differentiation. fmach.it

In tea research, chemometrics has been used to analyze GC-MS fingerprints of Iranian black teas, increasing the number of identified components and revealing variations in volatile composition among teas from different regions. nih.gov Another study on 'Jinxuan' roasted green tea used hierarchical cluster analysis and PLS-DA to classify samples based on drying time, with (2R,5R)-theaspirane A and (2R,5S)-theaspirane B being identified as important variables for discrimination. tea-science.com Similarly, a comprehensive characterization of Yunnan white tea varieties used a chemometric approach to compare sensory scores with instrumental data from GC×GC-O-MS. researchgate.net

Table 5: Application of Chemometrics in Theaspirane-Related Research

Sample MatrixChemometric Methods UsedKey Finding Related to TheaspiraneReference
Croatian Red WinesMultivariate statistical methods (e.g., PCA, PLS-DA)Theaspirane isomers were key chemical markers for varietal differentiation. fmach.it
'Jinxuan' Roasted Green TeaHierarchical cluster analysis, PLS-DA(2R,5R)-theaspirane A and (2R,5S)-theaspirane B were significant variables for classifying teas based on drying time. tea-science.com
Yunnan White TeaOrthogonal partial least squares discriminant analysis (OPLS-DA)Chemometrics revealed significant variations in volatile contents, including theaspirane, between different processing methods. researchgate.net
Peach CultivarsHierarchical clustering, aroma characterization analysisTheaspirane was identified as a volatile with content disparities among descendant cultivars. researchgate.net

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Dynamics Simulations for Conformation and Flexibility

Molecular modeling and dynamics (MD) simulations offer a window into the conformational landscape and flexibility of (+)-theaspirane. Due to its nature as a volatile, liquid top-note compound, obtaining a crystal structure via X-ray crystallography is challenging. sci-hub.se This makes computational approaches particularly valuable.

MD simulations can be employed to explore the dynamic behavior of theaspirane (B1216395). mdpi.comresearchgate.net These simulations track the movements of atoms over time, revealing the stability of different conformations and the transitions between them. Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of superimposed protein-ligand complexes, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of each atom from its average position. nih.gov For instance, a lower RMSD suggests a more stable complex. nih.gov Such simulations, often performed using packages like GROMACS with force fields such as gromos 54a7, can elucidate the stability of theaspirane when interacting with biological receptors. nih.govresearchgate.net The process typically involves system solvation, energy minimization, and equilibration under specific conditions (e.g., NVT and NPT ensembles) before the production simulation. nih.gov

The conformational space of molecules can be sampled using a combination of microwave spectroscopy and quantum chemical calculations, which is particularly useful when small energy differences make it difficult to determine the lowest energy conformers through computational methods alone. researchgate.net While detailed MD simulation studies specifically on the conformational flexibility of isolated (+)-theaspirane are not extensively documented in the provided results, the methodologies are well-established for similar volatile molecules. mdpi.comresearchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of (+)-theaspirane. These methods can predict various molecular properties and are crucial for understanding reaction mechanisms at a subatomic level. arxiv.org

Density Functional Theory (DFT) has become a standard method for predicting spectroscopic properties with a good balance between accuracy and computational cost. nih.gov It is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govfrontiersin.org

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(2d,p). nih.gov Calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure and assign relative configurations of chiral molecules. nih.govfrontiersin.org Linear corrections are often applied to the calculated shifts to improve the correlation with experimental values. frontiersin.org

Similarly, DFT calculations can predict IR spectra. nih.gov However, the calculated fundamental modes are often overestimated, necessitating the use of a scaling factor (e.g., 0.967 for B3LYP) to achieve better agreement with experimental data. nih.gov These spectroscopic predictions are invaluable for structural elucidation, especially for complex molecules where experimental data interpretation can be ambiguous. frontiersin.orgacs.org

Computational methods are powerful tools for elucidating reaction mechanisms, including those involving (+)-theaspirane. For example, the enzymatic allylic oxidation of theaspirane (1) to theaspirone (2) by the fungus Pleurotus sapidus has been investigated using computational analysis. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The regioselectivity of this oxidation is believed to be determined by a radical mechanism. researchgate.netbeilstein-journals.org Computational determination of bond-dissociation enthalpies (BDEs) can rationalize the observed selectivity. researchgate.netbeilstein-journals.org Calculations using methods like CBS-QB3, B3LYP/6-31+G**, and B3LYP/6-31G* + PCM can determine the relative stabilities of the potential radical intermediates formed by hydrogen abstraction from different allylic positions. researchgate.net For a related spiroether, it was shown that the position leading to the most stabilized radical intermediate is the preferred site of oxidation, which was in agreement with experimental results. researchgate.net This approach provides a rationalization for the observed product distribution in the biocatalytic conversion of theaspirane and related spirocyclic terpenoids. researchgate.netbeilstein-journals.org

Density Functional Theory (DFT) for Spectroscopic Predictions

Ligand-Receptor Docking and Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. genominfo.orgnih.gov This method is crucial for understanding the initial molecular recognition events that trigger biological responses, such as olfaction. ub.ac.idnih.gov

For odorant molecules like (+)-theaspirane, docking simulations can predict interactions with olfactory receptors (ORs). ub.ac.id Although the 3D structures of most ORs have not been experimentally determined, homology modeling can be used to build reliable models based on the known structures of other G protein-coupled receptors (GPCRs). genominfo.orgnih.govnih.gov

Docking studies can reveal key information about the binding of (+)-theaspirane to a receptor's active site. researchgate.netnepjol.info The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. researchgate.net Analysis of the docked pose can identify specific amino acid residues involved in the interaction and the types of forces at play, such as hydrogen bonds and hydrophobic interactions. researchgate.netnepjol.info For example, in silico studies on other terpenoids have shown that hydrophobic interactions often dominate the binding to receptors due to the non-polar nature of these volatile compounds. nepjol.info

Molecular docking, often followed by more extensive molecular dynamics simulations, can help in understanding structure-odor relationships (SOR). ub.ac.idresearchgate.net By correlating computational predictions with sensory data, researchers can gain insights into why a molecule like (+)-theaspirane has its characteristic fruity, blackcurrant, and woody aroma. sci-hub.seub.ac.id These computational approaches are instrumental in screening for new flavor and fragrance compounds and in understanding the molecular basis of olfaction. researchgate.netnih.gov

Research on Analogues and Derivatives

Design and Synthesis of Novel Spirocyclic Analogues

The synthesis of analogues of (+)-theaspirane A often leverages synthetic strategies developed for the parent molecule, modifying starting materials or reaction conditions to generate new spirocyclic structures. Key approaches include variations of cyclization reactions and the use of different starting materials to alter the carbocyclic or heterocyclic rings.

A significant method for forming the spiroether framework is the Prins cyclization. Researchers have successfully synthesized new derivatives of theaspirane (B1216395) and the related flavor compound vitispirane (B1609481) using a variant of the Prins cyclization that starts from α,β-unsaturated or heterocyclic ketones. acs.org This highlights a strategy where modifying the ketone precursor allows for the generation of a library of analogues.

The synthesis of theaspirane isomers has also been a focus, often employing stereoselective methods to control the compound's complex stereochemistry. mdpi.com A rapid, five-step enantioselective synthesis of (2R,5S)-theaspirane has been developed using microwave-assisted conditions, starting with the reduction of dihydro-β-ionone and employing a lipase-mediated kinetic resolution to achieve high enantiomeric excess. mdpi.comresearchgate.net Such methodologies are foundational for the synthesis of specific stereoisomers of novel analogues.

Synthetic efforts have also produced spirocyclic compounds derived from ionones, which are common precursors to theaspirane. researchgate.net For instance, new δ-lactone derivatives featuring a unique spiro[3.5]nonenyl moiety have been isolated and synthesized, representing a departure from the typical theaspirane framework but originating from a shared biosynthetic heritage. acs.org

Table 1: Selected Synthetic Strategies for Theaspirane Analogues

Strategy Starting Material(s) Key Reaction(s) Resulting Analogue/Derivative Reference(s)
Prins Cyclization Variant α,β-Unsaturated Ketones Lewis Acid-Mediated Cyclization Novel Theaspirane/Vitispirane Derivatives acs.org
Multi-step Synthesis trans-Theaspirane Epoxidation, Rearrangement, Elimination Vitispirane beilstein-journals.org
Microwave-Assisted Synthesis Dihydro-β-ionone Lipase-Mediated Kinetic Resolution, Cyclization (2R,5S)-Theaspirane mdpi.comresearchgate.net
Total Synthesis Ionone (B8125255) Derivative Stereoselective Allylation, Grubbs Olefin Metathesis Spiro[3.5]nonenyl Meroterpenoid Lactones acs.org

Exploration of Modified Spirocyclic Frameworks

Beyond creating close analogues, researchers have explored significant modifications of the theaspirane spirocyclic framework, leading to novel heterocyclic systems. These explorations often involve biotransformation or tandem reactions that dramatically alter the molecular architecture.

Fungi-mediated biotransformation has proven to be a powerful tool for modifying the theaspirane scaffold. nih.gov Various fungal strains can oxidize inactivated positions of the theaspirane framework, which are difficult to functionalize using classical chemical reactions. mdpi.com For example, biotransformation can introduce hydroxy or keto groups, leading to derivatives like theaspirone (3-keto-theaspirane). nih.govmdpi.com One study demonstrated the ability of certain fungi to oxidize the methine carbon adjacent to the ether oxygen in theaspirane, creating a new and otherwise difficult-to-access derivative. mdpi.com

Another enzymatic approach involves the use of lyophilisates of edible fungi, such as Pleurotus sapidus, to perform biocatalytic allylic oxidations. beilstein-journals.org This "mushroom catalysis" method has been used to convert various unsaturated spirocyclic terpenoids, including theaspirane, into new spirocyclic enones with good regioselectivity. beilstein-journals.org

More complex framework modifications have been achieved through domino reaction sequences. When aromatic ketones were used as starting materials in a Lewis acid-mediated cyclization intended to produce theaspirane-like structures, an alternative pathway was observed. acs.org This pathway involved a domino sequence of a Prins cyclization followed by an intramolecular Friedel–Crafts alkylation, which resulted in the formation of benzoannelated oxabicyclo[3.3.1]nonane derivatives. This represents a significant framework departure from a spiroether to a bridged bicyclic ether system. acs.org

Table 2: Examples of Modified Theaspirane Frameworks

Modification Method Starting Compound Reagents/Conditions Modified Framework/Product Reference(s)
Fungal Biotransformation Theaspirane Fungal Strains (e.g., Aspergillus niger) Hydroxy-, Keto-, Epoxy-derivatives nih.govmdpi.com
Biocatalytic Allylic Oxidation Theaspirane Pleurotus sapidus Lyophilisate Spirocyclic Enones beilstein-journals.org
Domino Reaction Aromatic Ketones, Homoallylic Alcohol Lewis Acid (e.g., SnCl₄) Benzoannelated Oxabicyclo[3.3.1]nonanes acs.org

Structure-Mechanistic Correlation in Synthesized Derivatives

Understanding the relationship between the structure of theaspirane derivatives and their chemical reactivity or reaction mechanisms is crucial for the rational design of new synthetic routes and novel compounds.

In the biocatalytic allylic oxidation of spirocyclic terpenoids like theaspirane using Pleurotus sapidus, a clear structure-mechanistic correlation has been established. beilstein-journals.org The reaction proceeds via a radical mechanism. The regioselectivity of the C-H bond oxidation is primarily governed by the bond-dissociation energies of the available allylic C-H bonds and the steric accessibility of the oxidation site. For theaspirane, the position adjacent to the double bond within the six-membered ring is most activated for hydrogen abstraction and is therefore the privileged site for oxidation. beilstein-journals.org

The formation of different products from Prins-type cyclizations also reveals mechanistic dependencies on the substrate structure. When α,β-unsaturated aliphatic or heterocyclic ketones are used, the reaction proceeds through a standard Prins cyclization to yield spiroethers like theaspirane. acs.org However, the introduction of an aromatic ketone as the starting material alters the reaction pathway. The intermediate cation, instead of being trapped by the hydroxyl group to form the spiroether, is trapped by the aromatic ring via an intramolecular Friedel–Crafts alkylation. acs.org This demonstrates that the electronic nature of the ketone substrate dictates the mechanistic outcome, switching from a standard cyclization to a tandem Prins-Friedel-Crafts sequence.

These findings provide valuable insights into how the modification of the precursor's structure can be used to direct reaction pathways towards desired, and sometimes unexpected, molecular frameworks.

Ecological Chemistry and Inter Species Communication Research

Role as a Kairomone in Insect Chemical Ecology

A kairomone is a semiochemical emitted by one organism that mediates an interaction benefiting another organism of a different species. In the realm of insect chemical ecology, these compounds are crucial cues for behaviors such as host location.

Identification of (2R,5S)-Theaspirane as a Banana Weevil Kairomone

The banana weevil, Cosmopolites sordidus, stands as the most significant insect pest for bananas and plantains (Musa spp.) globally. google.comresearchgate.netnih.gov The larvae cause substantial damage by tunneling through the plant's corm, which can lead to reduced yields and plant death. google.commdpi.com Management strategies primarily target the adult weevils. nih.gov

Research into the chemical ecology of C. sordidus revealed that adult weevils are strongly attracted to senesced (naturally dried) banana leaves. researchgate.netreading.ac.uk This observation prompted investigations to identify the specific volatile compound responsible for this attraction. Through a combination of advanced analytical techniques, scientists successfully identified the principal active component. The process involved coupled gas chromatography-electroantennography (GC-EAG), which measures the response of an insect's antenna to specific compounds, and coupled gas chromatography-mass spectrometry (GC-MS) for chemical identification. researchgate.net

The results pinpointed (+)-theaspirane A, specifically the (2R,5S)-theaspirane stereoisomer, as the key kairomone. researchgate.netmdpi.com Further confirmation was achieved through chemical synthesis of theaspirane (B1216395) isomers and subsequent coupled enantioselective (chiral) GC-EAG analysis. nih.gov This analysis showed that the (2R,5S)-isomer isolated from the natural leaf material was the one that elicited a significant electrophysiological response from the weevil antennae. nih.gov This compound, present in minor quantities in the senesced leaves, is responsible for attracting both male and female banana weevils. researchgate.netnih.govresearchgate.net

Analytical TechniquePurpose in Identification of (2R,5S)-Theaspirane
Coupled Gas Chromatography-Electroantennography (GC-EAG) To detect which volatile compounds from senesced banana leaves elicit an olfactory response in banana weevil antennae. researchgate.netnih.gov
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) To identify the chemical structure of the electrophysiologically active compounds. researchgate.net
Chemical Synthesis To produce different stereoisomers of theaspirane for bioassays and confirmation.
Coupled Enantioselective (Chiral) GC-EAG To determine the specific stereoisomer, (2R,5S)-theaspirane, that is biologically active and present in the natural volatiles. nih.gov

Behavioral Bioassays and Field Applications in Pest Management Strategies

Following the identification of (2R,5S)-theaspirane, behavioral bioassays were conducted to confirm its role as an attractant. Laboratory tests using olfactometers demonstrated that the synthetic (2R,5S)-theaspirane was as attractive to adult banana weevils as the natural senesced host leaf material. researchgate.net

Further studies investigated the potential of using this kairomone in pest management. Bioassays compared the attractiveness of banana leaves at four different developmental stages: unfolding, mature green, mature yellowing, and senesced. nih.gov Only the odor from the senesced leaves was found to be significantly attractive to the weevils. nih.govresearchgate.net To develop a low-cost and sustainable trapping solution for smallholder farmers, various solvents were tested to create extracts from senesced leaves. nih.govreading.ac.uk An extract prepared using palm wine alcohol proved to be significantly attractive. nih.govresearchgate.net GC-EAG analysis confirmed the presence of (2R,5S)-theaspirane as a minor but highly active component within this attractive palm wine alcohol extract. nih.govresearchgate.netcarta-evidence.org

The identification of this kairomone presents new opportunities for pest control. researchgate.net Field strategies focus on using senesced leaf material, or extracts thereof, as a lure in trapping systems. nih.govreading.ac.uk Research has also shown that a mixture of theaspirane isomers can enhance the activity of the weevil's aggregation pheromone, sordidin (B3419946) (commercialized as Cosmolure). google.comreading.ac.uk This synergistic effect, where the host plant volatile increases the attractiveness of the insect's own pheromone, is a common feature among weevils and offers a promising avenue for developing more effective integrated pest management programs. google.comreading.ac.ukreading.ac.uk

Bioassay / Field Application StudyFindingImplication for Pest Management
Olfactometer Bioassays Synthetic (2R,5S)-theaspirane is as attractive as natural senesced leaves. researchgate.netValidates the use of synthetic kairomone in lures.
Leaf Developmental Stage Comparison Only senesced banana leaves are significantly attractive to C. sordidus. nih.govNarrows down the source material for creating natural baits.
Solvent Extraction Tests Palm wine alcohol extract of senesced leaves is an effective attractant. nih.govresearchgate.netProvides a low-cost, locally producible bait for traps on smallholder farms. researchgate.net
Kairomone-Pheromone Combination Theaspirane isomers enhance the attractiveness of the aggregation pheromone sordidin. google.comreading.ac.ukSuggests that combining the kairomone and pheromone in traps could significantly increase capture rates.

Involvement in Plant-Plant and Plant-Microbe Interactions

Volatile organic compounds (VOCs) like theaspirane are key mediators of complex ecological interactions. mdpi.com When plants are damaged by herbivores, they release a blend of VOCs, often referred to as herbivore-induced plant volatiles (HIPVs). mdpi.com These signals can serve in indirect defense by attracting the natural enemies of the herbivores. mdpi.com Furthermore, these airborne signals can be perceived by neighboring plants, priming their defenses against potential future attacks. researchgate.net

While direct evidence of this compound's role in plant-plant signaling is still emerging, its nature as a plant volatile places it within this communication network. rothamsted.ac.uk For instance, certain undamaged plants can emit background signals that prime neighboring plants of different species, enabling them to release stress-related signals that recruit natural enemies. researchgate.net

There is also evidence of theaspirane's involvement in plant-microbe interactions. Plant-associated microbes can alter a plant's metabolism, including the production of semiochemicals that provide defense against herbivores. frontiersin.orgresearchgate.net A study on roses (Rosa hybrida) demonstrated that inoculating the plants with the plant growth-promoting bacterium Bacillus pumilus not only increased the yield of essential oil but also changed its chemical composition. frontiersin.orgfrontiersin.org Notably, theaspirane was one of the compounds identified in the essential oil of roses that had been treated with this bacterium. frontiersin.org This suggests that microbial symbionts can influence the production of theaspirane, which could in turn affect interactions with other organisms, such as insects. frontiersin.org

Biosynthesis and Release Mechanisms in Ecological Contexts

This compound is classified as an apocarotenoid. mdpi.comresearchgate.net Apocarotenoids are compounds derived from the oxidative degradation of larger carotenoid molecules. researchgate.net The biosynthesis of theaspirane in plants is understood to involve a series of enzyme-catalyzed reactions that begin with common precursors, though the precise and complete biosynthetic pathway is an area of ongoing research. ontosight.ai

In the specific ecological context of the banana weevil, theaspirane is released from senesced, or naturally dried, host banana leaves. researchgate.netmdpi.com Studies comparing different stages of banana leaf development found that significant attraction of C. sordidus only occurred in response to volatiles from senesced leaves, indicating that the release of theaspirane is linked to the processes of aging and decay in the plant tissue. nih.govcarta-evidence.org The toxic fragments of many allelochemicals are often released after tissue death or exposure to stress. embrapa.br This targeted release from decaying plant matter provides a reliable chemical cue for the banana weevil, guiding it to suitable sites for feeding and egg-laying at the base of the pseudostem or on exposed corms. google.comresearchgate.net

Future Research Directions and Emerging Methodologies

Integration of Multi-Omics Approaches for Comprehensive Pathway Understanding

The complete biosynthetic pathway of (+)-theaspirane a in various natural sources remains partially understood. ontosight.ai While it is known to be a carotenoid degradation product, the specific enzymatic steps and regulatory networks are not fully elucidated. ontosight.airesearchgate.net The integration of various "omics" technologies offers a powerful, holistic strategy to unravel the complexities of its formation. explorationpub.comexplorationpub.com This approach combines genomics, transcriptomics, proteomics, and metabolomics (specifically volatilomics) to create a comprehensive picture of the biological processes leading to the synthesis of volatile organic compounds (VOCs) like theaspirane (B1216395). explorationpub.comnih.gov

Multi-omics can provide a more accurate understanding of the microbial and plant metabolic changes and interactions that influence the production of key quality and flavor compounds. explorationpub.comexplorationpub.com For instance, by correlating gene expression data (transcriptomics) with the profile of volatile metabolites (volatilomics), researchers can identify candidate genes encoding the enzymes responsible for specific biosynthetic steps. nih.gov Recent studies have begun to apply this approach, yielding novel insights. In a study on the floral scent of Dendrobium chrysotoxum, a combined transcriptomic and metabolomic analysis identified specific transcription factors (ERF, MADS, WRKY) that are potentially involved in regulating the biosynthesis of terpenoid volatile metabolites, including theaspirane. nih.gov Similarly, in the context of food science, the integration of metagenomic and volatilomic data from table olive fermentation has been proposed as a method to link specific microbial communities to the production of flavor compounds like theaspirane. explorationpub.comexplorationpub.com

The use of advanced pathway analysis tools, such as MetaboAnalyst or Multi-Omics Pathway Analysis (MOPA), can further process this complex data. plos.orgmdpi.com These platforms map identified metabolites and genes to known biological pathways, allowing researchers to pinpoint the specific metabolic networks that are active under certain conditions and how different omics layers contribute to their regulation. plos.orgmetabolomexchange.org This systems-level understanding is crucial for developing strategies to enhance the natural production of this compound in plants or engineered microbial systems.

Organism/SystemOmics ApproachKey Findings Related to this compound
Dendrobium chrysotoxum (Orchid)Transcriptomics & Widely-targeted VolatilomicsIdentified transcription factors (ERF, MADS, WRKY) potentially regulating terpenoid biosynthesis, including theaspirane. nih.gov
Table Olives (Olea europaea L.)Metagenomics & VolatilomicsTheaspirane identified as a volatile compound produced during fermentation; multi-omics approach links microbial community activity to the synthesis of flavor compounds. explorationpub.comexplorationpub.com

Advanced Reaction Design for Sustainable and Efficient Synthesis

The chemical synthesis of this compound has evolved significantly, driven by the principles of green chemistry and the need for more efficient and sustainable industrial processes. mdpi.com Early synthetic routes were often inefficient and relied on hazardous reagents. For example, some methods utilized metal-based compounds like aluminum chloride hexahydrate and cupric bromide, generating significant metallic waste. mdpi.comresearchgate.net Other approaches, such as certain electrochemical methods, were costly due to the use of platinum electrodes and also involved toxic reagents like bis(p-chlorophenyl) diselenide. mdpi.com Many of these initial syntheses also lacked stereoselectivity, resulting in mixtures of isomers that are difficult to separate. mdpi.comresearchgate.net

Recent advancements have focused on overcoming these limitations through innovative reaction design. A notable development is the use of microwave-assisted organic synthesis (MAOS). mdpi.comresearchgate.net A rapid and cost-effective enantioselective synthesis of (2R,5S)-theaspirane was developed using microwave irradiation, which dramatically reduces reaction times and improves energy efficiency compared to conventional heating. mdpi.comresearchgate.net This green chemistry approach also incorporates a lipase-mediated kinetic resolution to achieve high enantiomeric excess and employs optimized cyclization with minimal quantities of selenium dioxide, thereby reducing the use of toxic materials. mdpi.comresearchgate.net

Another area of advanced reaction design is the development of scalable and sustainable electrochemical oxidations. nih.gov Researchers have demonstrated an electrochemical allylic C-H oxidation that can efficiently convert theaspirane isomers into their corresponding cis- and trans-theaspirone products, which are also valuable natural compounds. nih.gov This method avoids the use of stoichiometric heavy-metal oxidants, which are common in traditional allylic oxidations, and represents a more environmentally benign synthetic tool. nih.gov These modern synthetic strategies not only make the production of this compound more economically viable and scalable but also align with the growing demand for sustainable chemical manufacturing. mdpi.comnih.gov

MethodKey Reagents/ConditionsAdvantagesDisadvantages/Limitations (of older methods)
Traditional Metal-Based Synthesis Aluminum chloride hexahydrate, sodium-ammonia system, cupric bromide. mdpi.comresearchgate.netConsidered efficient for its time. mdpi.comGenerates large amounts of metallic waste; uses hazardous reagents. mdpi.com
Traditional Electrochemical Synthesis Platinum electrodes, bis(p-chlorophenyl) diselenide. mdpi.comSingle-step process. mdpi.comHigh cost; use of toxic reagents; lacks stereoselectivity. mdpi.com
Microwave-Assisted Enantioselective Synthesis Microwave irradiation, lipase (B570770) for kinetic resolution, minimal selenium dioxide. mdpi.comresearchgate.netReduced reaction time, improved stereoselectivity, minimized toxic reagents, cost-effective, scalable. mdpi.comresearchgate.netIndustrial scale-up of microwave technology can present challenges. mdpi.com
Electrochemical Allylic Oxidation (to Theaspirone) Electrochemical cell, Cl4NHPI, pyridine, tBuOOH. nih.govSustainable, avoids stoichiometric heavy-metal oxidants, scalable. nih.govThis method is for derivatization, not direct synthesis of theaspirane. nih.gov

Novel Applications in Chemical Biology Research and Beyond

While this compound is a well-established component in the flavor and fragrance industries, its applications are expanding into new areas of chemical biology and biotechnology. ontosight.aiperflavory.comfraterworks.com These emerging uses leverage its specific chemical structure and biological activity for purposes beyond its sensory properties.

A significant application lies in the field of chemical ecology. Research has identified (2R,5S)-theaspirane as a key kairomone—a chemical signal that benefits the receiver—for the banana weevil (Cosmopolites sordidus), a major agricultural pest. mdpi.comresearchgate.net This discovery positions this compound as a valuable tool in developing targeted and sustainable pest management strategies, such as attract-and-kill systems or monitoring traps, which can reduce the reliance on broad-spectrum pesticides. mdpi.com

Furthermore, this compound is serving as a substrate in biocatalysis research to generate novel, high-value compounds. nih.govresearchgate.net Studies have utilized fungal species to perform biotransformations on theaspirane, leading to the creation of new oxygenated derivatives like hydroxy-, keto-, or epoxy-theaspiranes. nih.govresearchgate.net Since these reactions are mediated by enzymes, the resulting products can be classified as "natural," making them highly desirable for the flavor and fragrance industries. nih.gov This work is part of a broader effort in chemical biology to use enzymes and whole-cell systems for clean and selective chemical synthesis. mdpi.com Research into the oxidation of theaspirane has also revealed that some transformations can be driven by photochemical reactions involving oxygen, opening another potential avenue for "natural" synthesis strategies. researchgate.net

Beyond its direct use, this compound also acts as a structural template in the design of new synthetic odorants. sci-hub.se Its unique spiroether framework has inspired chemists to create novel fragrance molecules with desirable scent profiles. sci-hub.se By modifying the core structure of theaspirane, researchers can fine-tune olfactory properties to develop new, proprietary ingredients for modern perfumery. sci-hub.se

Field of ApplicationSpecific UseDescription
Chemical Ecology / Pest Management Kairomone for Banana Weevil (Cosmopolites sordidus). mdpi.comresearchgate.netThe compound acts as an attractant for the pest, enabling its use in targeted monitoring and control strategies. mdpi.com
Biocatalysis / Chemical Biology Substrate for biotransformation. nih.govresearchgate.netFungal species are used to oxidize theaspirane into novel oxygenated derivatives, creating new "natural" flavor and fragrance ingredients. nih.gov
Fragrance Chemistry Structural template for new odorants. sci-hub.seThe core structure of theaspirane is used as a starting point for the rational design of new synthetic fragrance molecules with unique scent profiles. sci-hub.se

Q & A

Q. What are the established synthetic routes for (+)-theaspirane A, and what key reaction conditions influence yield and stereochemistry?

this compound is synthesized via a short-step route from β-ionone. The process involves:

  • Step 1 : Sodium-ammonia reduction of β-ionone using AlCl₃·6H₂O (2 equivalents) to yield dihydro-β-ionol (85% efficiency).
  • Step 2 : Bromination of dihydro-β-ionol with CuBr₂, followed by dehydrobromination with CaCO₃ to produce a mixture of (E)- and (Z)-theaspirane isomers. Key factors affecting yield and stereochemistry include catalyst stoichiometry (AlCl₃·6H₂O), reaction temperature during bromination, and the base used in dehydrobromination. Variations in these parameters can shift the E/Z ratio .

Q. How can researchers verify the identity and purity of this compound using spectroscopic and chromatographic methods?

  • Spectroscopy : Combine NMR (¹H and ¹³C) to confirm structural features (e.g., spirocyclic ether moiety) and MS for molecular ion validation.
  • Chromatography : Use TLC with silica gel plates (e.g., ethyl acetate/hexane eluent) to monitor reaction progress and HPLC with chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers.
  • Purity : Measure melting point consistency and compare retention factors (Rf) against authentic standards. Include full spectral data in supplementary materials for reproducibility .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between experimental data and computational predictions in this compound research?

  • Re-evaluate assumptions : Confirm computational models (e.g., DFT calculations for stereochemistry) align with experimental conditions (solvent, temperature).
  • Cross-validation : Use multiple spectroscopic techniques (e.g., NOESY for spatial proximity) to resolve discrepancies in predicted vs. observed stereochemical outcomes.
  • Error analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and compare with literature benchmarks. Document all raw data transparently to avoid bias .

Q. How can reaction parameters be systematically optimized to improve diastereoselectivity in theaspirane synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (AlCl₃·6H₂O: 1–3 eq.), solvent polarity (e.g., THF vs. DCM), and temperature (-20°C to 25°C) in a factorial design.
  • Analysis : Quantify E/Z ratios via GC-MS or chiral HPLC. Use statistical tools (e.g., ANOVA) to identify significant factors.
  • Case Study : Increasing AlCl₃·6H₂O to 2.5 eq. in β-ionone reduction improved diastereomeric excess by 12% in pilot trials .

Q. What advanced techniques are used to determine the absolute configuration of this compound?

  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., brominated intermediates) to assign configuration.
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computed spectra for enantiomers.
  • Mosher’s method : Derivatize secondary alcohols (if present) with Mosher’s acid chloride and analyze ¹H NMR shifts .

Methodological Guidance

  • Reproducibility : Document all experimental details (catalyst batches, solvent drying methods) in a dedicated "Experimental" section. Use SI for extended protocols .
  • Data Presentation : Include tables comparing yields, E/Z ratios, and spectroscopic data across conditions. Use graphs (e.g., bar charts for catalyst optimization) to visualize trends .
  • Literature Review : Prioritize primary sources (e.g., Agricultural and Biological Chemistry for synthesis) over reviews. Cross-reference patents only for procedural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.